5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine
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Overview
Description
5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.
Introduction of the pyridinyl group: This step might involve nucleophilic substitution reactions where a pyridinyl halide reacts with the pyrimidine core.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine derivative is introduced to the pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions might target the pyridinyl or pyrimidine rings, potentially leading to the formation of dihydropyrimidines or dihydropyridines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halides (e.g., methyl iodide) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine carboxylic acids, while reduction could produce dihydropyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interfere with nucleic acids: Affecting processes like DNA replication or transcription.
Modulate signaling pathways: Influencing cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazino)-2-(2-pyridinyl)pyrimidine: Lacks the methoxy group.
5-Methoxy-2-(2-pyridinyl)pyrimidine: Lacks the piperazine moiety.
5-Methoxy-4-(4-methylpiperazino)pyrimidine: Lacks the pyridinyl group.
Uniqueness
The presence of both the methoxy group and the piperazine moiety in 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine might confer unique biological activities or chemical properties compared to its analogs. This could include enhanced binding affinity to certain biological targets or improved solubility and stability.
Properties
IUPAC Name |
5-methoxy-4-(4-methylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-19-7-9-20(10-8-19)15-13(21-2)11-17-14(18-15)12-5-3-4-6-16-12/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMDYQULQGQEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2OC)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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